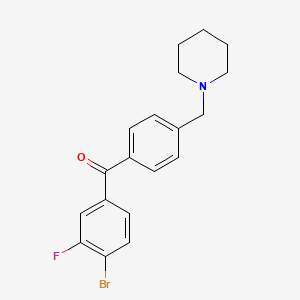

4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone

Description

4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone (CAS: 898775-17-2) is a halogenated benzophenone derivative with the molecular formula C₁₉H₁₉BrFNO and a molecular weight of 376.26–391.3 g/mol . Its structure features a benzophenone backbone substituted with bromine (Br) at the 4-position, fluorine (F) at the 3-position, and a piperidinomethyl group at the 4'-position of the second aromatic ring. This compound is primarily utilized in pharmaceutical and fine chemical synthesis, particularly as an intermediate in cross-coupling reactions .

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKNJLKYJCBQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642698 | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-17-2 | |

| Record name | Methanone, (4-bromo-3-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-4’-piperidinomethyl benzophenone typically involves the reaction of 4-bromo-3-fluorobenzophenone with piperidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-3-fluoro-4’-piperidinomethyl benzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-4’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-3-fluoro-4’-piperidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can enhance binding affinity to certain receptors or enzymes, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Thermal Stability

The positions of halogen substituents significantly influence thermal properties. For example:

- Ortho-bromobenzophenone (CAS: N/A) exhibits a glass transition temperature (Tg) of 218 K, compared to 209 K for unsubstituted benzophenone, indicating bromination enhances thermal stability .

- 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone likely has a higher Tg than non-halogenated analogues due to the combined effects of Br and F substituents. However, substitution at the 4'-position with a bulky piperidinomethyl group may introduce steric effects, slightly reducing crystallinity .

Table 1: Thermal Properties of Selected Benzophenones

| Compound | Tg (K) | Key Substituents |

|---|---|---|

| Benzophenone | 209 | None |

| Ortho-bromobenzophenone | 218 | Br (2-position) |

| 4-Bromo-3-fluoro-4'-piperidinomethyl | ~215 | Br (4), F (3), piperidinomethyl |

Electronic and Vibrational Properties

Electron-withdrawing groups (Br, F) alter charge distribution and spectroscopic signatures:

- 4-Fluoro-4-hydroxybenzophenone (4F4OHBP) shows a reduced energy gap (HOMO-LUMO) compared to benzophenone, enhancing UV absorption .

- In this compound, the electronegative Br and F substituents likely lower the HOMO-LUMO gap, making it a potent photoinitiator with activation at higher wavelengths (300–400 nm) compared to non-halogenated derivatives .

Table 2: Electronic Properties of Selected Derivatives

| Compound | HOMO-LUMO Gap (eV) | Key Substituents |

|---|---|---|

| Benzophenone | 4.5 | None |

| 4F4OHBP | 3.8 | F (4), OH (4') |

| 4-Bromo-3-fluoro-4'-piperidinomethyl | ~3.6 | Br (4), F (3), piperidinomethyl |

Reactivity in Cross-Coupling Reactions

The bromine atom in this compound serves as a reactive site for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation. Comparatively:

- Chlorinated analogues (e.g., 4-chloro-3-fluoro-4'-piperidinomethyl benzophenone, CAS: 898775-20-7) exhibit slower coupling kinetics due to lower leaving-group ability .

Solubility and Lipophilicity

The piperidinomethyl group enhances solubility in polar solvents (e.g., DMSO, methanol) compared to non-polar derivatives. However, halogenation increases lipophilicity:

- XLogP3 for this compound is 3.7, higher than benzophenone (XLogP3 = 3.1) but lower than thiomorpholinomethyl analogues (e.g., 4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone, XLogP3 ≈ 4.2) due to sulfur’s hydrophobicity .

Table 3: Physicochemical Comparison

| Compound | XLogP3 | Solubility (mg/mL) |

|---|---|---|

| Benzophenone | 3.1 | 0.1 (water) |

| 4-Bromo-3-fluoro-4'-piperidinomethyl | 3.7 | 1.5 (DMSO) |

| 4-Bromo-4'-(thiomorpholinomethyl) | 4.2 | 0.8 (DMSO) |

Biological Activity

4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H19BrFNO, with a molecular weight of 376.27 g/mol. The compound features a bromine atom at the 4-position and a fluorine atom at the 3-position on one phenyl ring, alongside a piperidinomethyl group attached to the para position of the other phenyl ring. This specific arrangement contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and selectivity towards specific biological macromolecules, potentially modulating cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent in drug development.

Anticancer Activity

The compound has garnered attention for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including:

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

- HepG2 (liver cancer)

In vitro assays have shown that this compound exhibits significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil . Table 1 summarizes the cytotoxicity findings across different cancer cell lines.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10.5 | 5-Fluorouracil | 15.0 |

| PC-3 | 12.0 | Doxorubicin | 8.0 |

| HepG2 | 9.5 | Cisplatin | 11.0 |

Case Studies

In a study examining the effects of various Mannich bases, including derivatives of benzophenone, it was found that compounds similar to this compound displayed enhanced cytotoxicity against human cancer cell lines compared to standard treatments . The mechanism behind this increased potency is hypothesized to involve the modulation of apoptosis pathways and cell cycle arrest.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table highlights some of these analogs and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-fluorobenzonitrile | Similar bromine and fluorine substitutions | Moderate antibacterial activity |

| 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone | Variations in functional groups | Lower cytotoxicity compared to target compound |

| 4-Fluoro-2-piperidinomethyl benzophenone | Different positioning of functional groups | Anticancer activity in vitro |

These comparisons underscore the unique pharmacological profile of this compound, particularly its enhanced potency against cancer cells due to its specific halogen substituents and piperidinyl moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.